3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms, and they have been extensively studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of this compound includes a chlorophenyl group and a pyrazole moiety, which may contribute to its unique pharmacological profile.
This compound is classified as an oxadiazole derivative, specifically a substituted oxadiazole due to the presence of both a chlorophenyl group and a pyrazole substituent. It falls under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon.
The synthesis of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through several methods commonly used for oxadiazole formation:
The synthesis typically involves intermediate formation through hydrazinolysis or cyclocondensation reactions. The final product can be purified using crystallization or chromatography techniques.
The molecular formula of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is CHClNO. The compound features a chlorophenyl ring attached to the oxadiazole core and a pyrazole substituent at the 5-position.
Key structural data includes:
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions involving this compound should be conducted under controlled conditions to avoid degradation or unwanted side reactions. The presence of electron-withdrawing groups like chlorine can influence reactivity.
The mechanism of action for compounds like 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole often involves interactions with biological targets such as enzymes or receptors. For example:
Studies have demonstrated that derivatives with similar structures exhibit varying degrees of biological activity based on their substituents, suggesting that this compound may also possess significant bioactivity .
Key chemical properties include:
Relevant analyses such as thermal analysis (thermogravimetric analysis) could provide insights into stability under heat.
3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has potential applications in:
Research continues to explore the full range of biological activities associated with this compound and its derivatives, aiming to uncover novel therapeutic applications .
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms at positions 1, 2, and 4. This arrangement confers exceptional metabolic stability, resistance to hydrolytic degradation, and tunable physicochemical properties, making it a privileged scaffold in drug design [1] [2]. The ring’s planar geometry and dipole moment (~3.5 D) facilitate π-π stacking and dipole-dipole interactions with biological targets, while nitrogen atoms serve as hydrogen bond acceptors [4] [10]. These properties enable precise modulation of lipophilicity (logP) and aqueous solubility, critical for optimizing pharmacokinetic profiles. For 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, the meta-substitution pattern positions the chlorophenyl and pyrazolyl groups to maximize target engagement while maintaining metabolic resilience [1] [6].
Table 1: Key Structural Parameters of the 1,2,4-Oxadiazole Ring
Property | Value/Role | Pharmacological Impact |
---|---|---|
Ring planarity | Near-perfect planar geometry | Enhances DNA/protein intercalation |
Dipole moment | ~3.5 Debye | Facilitates polar interactions with targets |
Bond angles | N-O-N: 105°; O-N-N: 112° | Maintains ring strain for stability |
Hydrogen bonding capacity | N atoms as H-bond acceptors | Improves target binding affinity |
Hydrolytic stability | Resistant to esterases/amidases | Prolongs half-life in vivo |
1,2,4-Oxadiazoles serve as hydrolytically stable bioisosteres for ester and amide functionalities, addressing inherent metabolic vulnerabilities [4] [8]. The ring’s nitrogen and oxygen atoms mimic carbonyl oxygen and amide nitrogen, respectively, preserving spatial and electronic properties while preventing enzymatic cleavage. For example, in 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole:
This bioisosteric replacement is validated by marketed drugs like Ataluren (for Duchenne muscular dystrophy) and Azilsartan (antihypertensive), where oxadiazoles improve oral bioavailability and half-life [2] [4]. Computational studies confirm that oxadiazole-containing compounds maintain similar binding conformations to their amide/ester counterparts but exhibit 10–100-fold enhanced metabolic stability in hepatic microsome assays [8] [10].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Amide/Ester | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Design |
---|---|---|---|
Metabolic stability | Low (prone to hydrolysis) | High (resists esterases/amidases) | Extended half-life |
Dipole moment | 1.5–3.5 D (amide) | 3.3–3.8 D | Improved target affinity |
Conformational flexibility | Moderate | Restricted (planar ring) | Enhanced selectivity |
Synthetic accessibility | Straightforward | Requires cyclization | Offset by stability gains |
The medicinal exploitation of 1,2,4-oxadiazoles began in the 1960s with Oxolamine, a cough suppressant leveraging the ring’s anti-inflammatory properties [2] [6]. The 1980s–2000s saw diversification into vasodilators (Butalamine), anxiolytics (Fasiplon), and antivirals (Pleconaril), establishing the scaffold’s therapeutic versatility [6] [8]. Recent innovations focus on multitarget agents:
3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exemplifies modern design strategies, where ortho-chlorine sterically shields the oxadiazole ring, and the pyrazole enhances solubility—addressing historical limitations of earlier analogs [5] [9].
Table 3: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Era | Compound/Therapeutic | Indication | Structural Innovation |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First clinical oxadiazole |
1980s | Butalamine | Vasodilator | 3-Alkyl/aryl substitution |
1990s | Fasiplon | Anxiolytic | Fusion with benzodiazepine-like motifs |
2000s | Pleconaril | Antiviral | Bioisosteric replacement of ester |
2010s | Ataluren | Muscular dystrophy | Read-through of nonsense mutations |
2020s | MRSA-active oxadiazoles (e.g., 12) | Antibacterial | Synergy with β-lactams; mecA downregulation |
2020s | Anti-Alzheimer agents (e.g., 3a) | Neurodegenerative | Multitarget AChE/MAO-B inhibition |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8